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Compound of Interest

Compound Name: CC-90003

Cat. No.: B15610410 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with CC-
90003. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during experiments.

General Information
Q1: Is CC-90003 a cereblon modulator?

A1: No, this is a common misconception. CC-90003 is not a cereblon (CRBN) modulator. It is a

potent and irreversible inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2].

Its mechanism of action is to covalently bind to a cysteine residue in the ATP binding pocket of

ERK1/2, thereby blocking its kinase activity and downstream signaling in the MAPK

pathway[3]. Compounds that modulate the E3 ubiquitin ligase cereblon are a distinct class of

molecules, often referred to as CELMoDs or molecular glues, with a different mechanism of

action[4][5][6]. For example, CC-90009 is a GSPT1 degrader that functions as a molecular glue

by recruiting GSPT1 to the CRL4CRBN complex for degradation[7]. It is crucial to distinguish

between these two compounds to ensure proper experimental design and interpretation of

results.

Troubleshooting Off-Target Effects
Q2: My experimental results suggest off-target effects. What are the known off-target kinases of

CC-90003?
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A2: While CC-90003 is a selective ERK1/2 inhibitor, it does exhibit activity against other

kinases, particularly at higher concentrations. In a comprehensive kinase panel, CC-90003 was

found to significantly inhibit a small number of other kinases. The most notable off-target

kinases inhibited by more than 80% at a 1 µmol/L concentration are KDR, FLT3, and

PDGFRα[8][9]. In a cellular kinase screen using A375 melanoma cells, CC-90003 at 1 mmol/L

inhibited MKK4, MKK6, and FAK by over 80% in addition to ERK1/2[1].

Summary of CC-90003 Kinase Selectivity

Assay Type
Kinase Panel
Size

Concentration
Key Off-Target
Kinases (>80%
Inhibition)

Reference

Biochemical/Cell

ular Assays
347 1 µmol/L

KDR, FLT3,

PDGFRα
[8][9]

ActivX Cellular

Kinase Screen
194 1 mmol/L

MKK4, MKK6,

FAK
[1]

Q3: I am observing unexpected cellular phenotypes that do not seem to be related to ERK1/2

inhibition. How can I investigate this?

A3: Unexplained phenotypes could be due to the inhibition of the off-target kinases mentioned

above or other, uncharacterized interactions. A systematic approach to investigate these effects

is recommended:

Concentration-Response Analysis: Determine if the unexpected phenotype is observed at

concentrations significantly higher than the IC50 for ERK1/2 inhibition (typically in the 10-20

nM range)[1][8]. If the phenotype only manifests at micromolar concentrations, it is more

likely to be an off-target effect.

Rescue Experiments: If you hypothesize that the phenotype is due to inhibition of a specific

off-target kinase (e.g., KDR), you can try to rescue the effect by activating the downstream

pathway of that kinase.

Use of Alternative Inhibitors: Compare the phenotype observed with CC-90003 to that of

other structurally and mechanistically different ERK1/2 inhibitors (e.g., GDC-0994, BVD-523)
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[8]. If the phenotype is unique to CC-90003, it is likely an off-target effect.

Proteomic Profiling: Employ quantitative proteomics to identify changes in the cellular

proteome upon treatment with CC-90003. This can provide an unbiased view of the

pathways affected.

Q4: We are planning in vivo studies and are concerned about potential toxicities. What were

the observed toxicities of CC-90003 in clinical trials?

A4: In a Phase Ia clinical trial, the development of CC-90003 was discontinued due to an

unfavorable pharmacokinetic profile and unanticipated toxicities[9][10][11]. The main dose-

limiting toxicities observed in patients were:

Neurotoxicity: Dizziness, gait disturbance, and paresthesias were observed, particularly at

higher doses[10][12].

Hepatotoxicity: Grade 3 elevations in transaminases were reported[10][12].

Hypertension: Grade 3 hypertension was also a dose-limiting toxicity[10][12].

Preclinical studies in dogs also showed signs of reversible peripheral neuropathy[13]. These

findings suggest that researchers conducting in vivo studies with CC-90003 should carefully

monitor for neurological and hepatic adverse effects.

Experimental Protocols
Q5: Can you provide a general protocol for assessing the kinase selectivity of CC-90003?

A5: A common method to assess kinase selectivity is through in vitro kinase assays using a

large panel of purified kinases.

Protocol: In Vitro Kinase Panel Screening

Compound Preparation: Prepare a stock solution of CC-90003 in DMSO. Create a dilution

series to test a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 nM).

Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its

specific substrate and ATP in a suitable reaction buffer.
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Inhibition Assay: Add the different concentrations of CC-90003 to the kinase reactions.

Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase if

available.

Incubation: Incubate the reactions at the optimal temperature (usually 30°C) for a specified

period (e.g., 60 minutes).

Detection: Stop the reaction and quantify the amount of product formed. This is often done

by measuring the amount of phosphorylated substrate, typically using a phosphospecific

antibody in an ELISA format or by detecting the consumption of ATP using a luminescent

assay (e.g., Kinase-Glo®).

Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of

CC-90003 relative to the DMSO control. Determine the IC50 value for each inhibited kinase

by fitting the concentration-response data to a suitable model.

Q6: What is a standard protocol for a cell proliferation assay to test the on-target and potential

off-target effects of CC-90003?

A6: A cell proliferation assay, such as one using CellTiter-Glo®, can be used to determine the

growth inhibitory (GI50) concentration of CC-90003 in different cancer cell lines.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over

the course of the experiment (e.g., 1,000-5,000 cells per well). Allow cells to adhere

overnight.

Compound Treatment: The next day, treat the cells with a serial dilution of CC-90003. It is

recommended to test a wide range of concentrations (e.g., from 10 µM down to 0.1 nM) to

capture the full dose-response curve. Include a DMSO vehicle control.

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72

hours).

Assay: Remove the plates from the incubator and allow them to equilibrate to room

temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/product/b15610410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


instructions. This reagent lyses the cells and generates a luminescent signal proportional to

the amount of ATP present, which is indicative of the number of viable cells.

Measurement: Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the

normalized values against the logarithm of the drug concentration and fit the data to a four-

parameter logistic regression model to determine the GI50 value. Comparing GI50 values

across cell lines with different genetic backgrounds (e.g., BRAF-mutant vs. KRAS-mutant)

can provide insights into on-target and potential off-target sensitivities[8].
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.
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Caption: Workflow for investigating potential off-target effects of CC-90003.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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